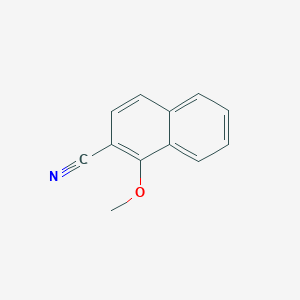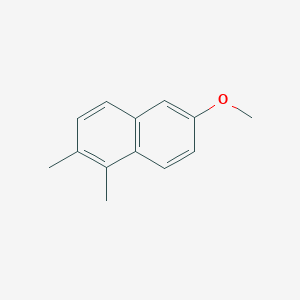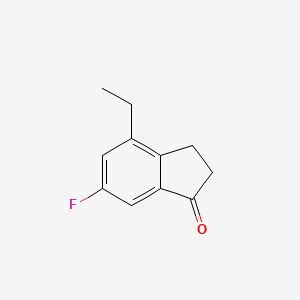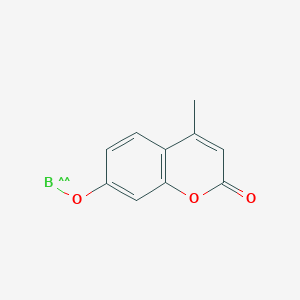
3-Methyl-6-(methylamino)-3H-purin-8(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-6-(methylamino)-3H-purin-8(7H)-one is a chemical compound with the molecular formula C6H9N3O2. It is also known as 3-Methyl-6-methylaminouracil. This compound is a derivative of uracil, a pyrimidine nucleobase found in RNA. The compound’s structure includes a methyl group at the third position and a methylamino group at the sixth position on the purine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(methylamino)-3H-purin-8(7H)-one typically involves the methylation of uracil derivatives. One common method is the reaction of 3-methyluracil with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3-Methyl-6-(methylamino)-3H-purin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
科学的研究の応用
3-Methyl-6-(methylamino)-3H-purin-8(7H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in nucleic acid metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Methyl-6-(methylamino)-3H-purin-8(7H)-one involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis. This mechanism is particularly relevant in its potential antiviral and anticancer applications.
類似化合物との比較
Similar Compounds
3-Methyluracil: Lacks the methylamino group at the sixth position.
6-Methylaminouracil: Lacks the methyl group at the third position.
1,3-Dimethyluracil: Has two methyl groups at the first and third positions.
Uniqueness
3-Methyl-6-(methylamino)-3H-purin-8(7H)-one is unique due to the presence of both a methyl group at the third position and a methylamino group at the sixth position. This unique structure contributes to its distinct chemical properties and potential biological activities.
特性
分子式 |
C7H9N5O |
|---|---|
分子量 |
179.18 g/mol |
IUPAC名 |
3-methyl-6-methylimino-7,9-dihydropurin-8-one |
InChI |
InChI=1S/C7H9N5O/c1-8-5-4-6(11-7(13)10-4)12(2)3-9-5/h3H,1-2H3,(H2,10,11,13) |
InChIキー |
CGWPIADVKMBUAD-UHFFFAOYSA-N |
正規SMILES |
CN=C1C2=C(NC(=O)N2)N(C=N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methylindeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11909555.png)
![7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B11909558.png)
![3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11909569.png)




![2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11909604.png)



![(3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolan]-5-ol](/img/structure/B11909639.png)

